molecular formula C14H13N3S B8502931 3-(methylthio)-1-phenyl-1H-indazol-6-amine

3-(methylthio)-1-phenyl-1H-indazol-6-amine

Cat. No. B8502931
M. Wt: 255.34 g/mol
InChI Key: NOHZWALYMOSRQE-UHFFFAOYSA-N
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Patent
US08822447B2

Procedure details

A 100-mL round-bottom flask was purged, flushed and maintained with a hydrogen atmosphere, then, was added a solution of 3-(methylthio)-6-nitro-1-phenyl-1H-indazole (3.5 g, 12.28 mmol, 1.00 equiv) in ethyl acetate (30 mL), Palladium carbon (2.2 g), bubbled with H2 (gas). The resulting solution was stirred for 48 min at room temperature. The solids were filtered out. The resulting mixture was concentrated under vacuum to yield 3-(methylthio)-1-phenyl-1H-indazol-6-amine as brown oil. MS: 256 (MH+)
Name
3-(methylthio)-6-nitro-1-phenyl-1H-indazole
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Palladium carbon
Quantity
2.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[C:11]2[C:6](=[CH:7][C:8]([N+:12]([O-])=O)=[CH:9][CH:10]=2)[N:5]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[N:4]=1>C(OCC)(=O)C.[C].[Pd]>[CH3:1][S:2][C:3]1[C:11]2[C:6](=[CH:7][C:8]([NH2:12])=[CH:9][CH:10]=2)[N:5]([C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=2)[N:4]=1 |f:2.3|

Inputs

Step One
Name
3-(methylthio)-6-nitro-1-phenyl-1H-indazole
Quantity
3.5 g
Type
reactant
Smiles
CSC1=NN(C2=CC(=CC=C12)[N+](=O)[O-])C1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Palladium carbon
Quantity
2.2 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 48 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL round-bottom flask was purged
CUSTOM
Type
CUSTOM
Details
flushed
TEMPERATURE
Type
TEMPERATURE
Details
maintained with a hydrogen atmosphere
CUSTOM
Type
CUSTOM
Details
bubbled with H2 (gas)
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum

Outcomes

Product
Details
Reaction Time
48 min
Name
Type
product
Smiles
CSC1=NN(C2=CC(=CC=C12)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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